1-(3-Chlorophenyl)cyclopropanecarbonitrile
Overview
Description
1-(3-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8ClN It is characterized by a cyclopropane ring attached to a 3-chlorophenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of 3-chlorophenylacetonitrile using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically occurs under mild conditions and requires a catalyst like copper or zinc to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclopropanation process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)cyclopropanecarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-Bromophenyl)cyclopropanecarbonitrile
- 1-(4-Chlorophenyl)cyclopropanecarboximidamide
- 1-(3-Chlorophenyl)cyclopropanamine hydrochloride
Uniqueness: 1-(3-Chlorophenyl)cyclopropanecarbonitrile is unique due to the presence of the nitrile group and the 3-chlorophenyl substitution, which confer distinct chemical reactivity and biological activity compared to its analogs. The cyclopropane ring adds to its structural rigidity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLVTGCFXWYFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569783 | |
Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-32-0 | |
Record name | 1-(3-Chlorophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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